![molecular formula C10H10Cl2N2O2S B239898 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)
1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, also known as DCPI, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonyl-containing compounds and has shown potential in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole involves the binding of the sulfonyl group to the active site of the target enzyme, leading to the inhibition of its activity. The imidazole ring of 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can also interact with the metal ions or other functional groups of the enzyme, further enhancing its inhibitory effect.
Biochemical and Physiological Effects:
1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to have various biochemical and physiological effects, depending on the target enzyme and the experimental conditions. It has been reported to inhibit the growth and invasion of cancer cells, reduce the inflammation and oxidative stress in animal models of diseases, and modulate the activity of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has several advantages for lab experiments, such as its high potency, specificity, and stability. It can be easily synthesized and purified, and its inhibitory effect can be measured by various assays, such as enzymatic activity assays and fluorescence spectroscopy. However, 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in each experimental system.
Zukünftige Richtungen
There are several future directions for the research on 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. Firstly, more studies are needed to investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegeneration. Secondly, the structure-activity relationship of 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole and its analogs should be explored to improve their potency and selectivity. Thirdly, the development of new synthetic methods and derivatization strategies for 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can expand its chemical space and enable the discovery of new biological activities. Finally, the application of 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole in combination with other drugs or therapies can enhance their efficacy and reduce their side effects.
Conclusion:
In conclusion, 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a promising chemical compound that has shown potential in various scientific research studies. Its unique chemical structure and properties make it a valuable tool for the investigation of biochemical and physiological processes. Further research on 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole and its derivatives can lead to the discovery of new therapeutic targets and drugs.
Synthesemethoden
The synthesis of 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole involves the reaction of 2,5-dichlorobenzene sulfonamide with 2-methylimidazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole as a white crystalline solid. The yield of 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been used in various scientific research studies due to its unique chemical structure and properties. It has been shown to inhibit the activity of several enzymes, such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Eigenschaften
Produktname |
1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole |
---|---|
Molekularformel |
C10H10Cl2N2O2S |
Molekulargewicht |
293.17 g/mol |
IUPAC-Name |
1-(2,5-dichlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C10H10Cl2N2O2S/c1-7-13-4-5-14(7)17(15,16)10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
BZMGCTMVCPPGOJ-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.